GSK-3β Inhibitory Potency: Morpholinyl vs. Piperidinyl Analogs
In a series of ATP-competitive GSK-3β inhibitors, the morpholinyl-substituted benzimidazole analog (compound 33) demonstrated high-affinity inhibition with an IC50 value comparable to a piperidinyl-substituted analog (compound 35) [1]. This direct comparison highlights the morpholine moiety as a valid, high-potency option within this chemical space.
| Evidence Dimension | Inhibition of GSK-3β enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.3 ± 0.1 nM (Compound 33, morpholinyl-substituted benzimidazole analog) |
| Comparator Or Baseline | IC50 = 1.1 ± 0.3 nM (Compound 35, piperidinyl-substituted benzimidazole analog) |
| Quantified Difference | Morpholinyl analog is within ~0.2 nM of the piperidinyl analog's potency. |
| Conditions | Cell-free enzyme inhibition assay |
Why This Matters
This data confirms that a morpholinyl-substituted benzimidazole scaffold can achieve single-digit nanomolar potency against GSK-3β, a clinically relevant target, validating its utility in kinase inhibitor design.
- [1] Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. Theranostics, 2016, 6(4), 571–593. View Source
